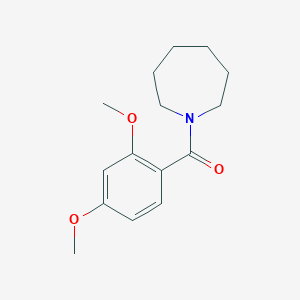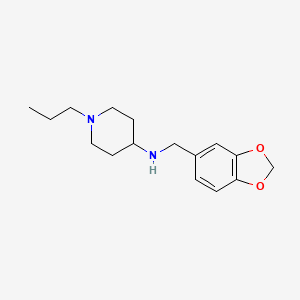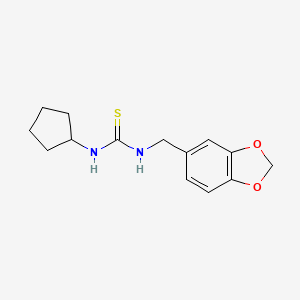
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea, also known as BMT-2, is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. BMT-2 belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, metabolism, and inflammation. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling and metabolism. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the improvement of glucose tolerance and insulin sensitivity, and the protection against neurotoxicity and cognitive impairment. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in lab experiments is its broad range of potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to have activity in a variety of biological systems, making it a versatile tool for researchers. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea. One area of interest is the development of more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea and related compounds. Another area of interest is the exploration of the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in humans for various therapeutic applications.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea involves the reaction between 1,3-benzodioxole-5-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been studied for its potential therapeutic applications in a variety of areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disease research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to protect against neurotoxicity and improve cognitive function in animal models.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c19-14(16-11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSCPHCRUNRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopentylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)
![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
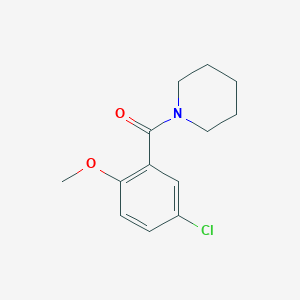
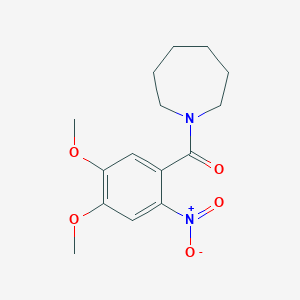
![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)
